Free Sulfanyl vs. Carbamoylsulfanyl Functional Group: Impact on Molecular Weight and LogP
The target compound bears a free sulfanyl (-SH) group at the α-position of the propanoate chain, whereas Pioglitazone EP Impurity D (CAS 868754-41-0) carries a carbamoylsulfanyl (-S-C(O)NH2) substituent [1]. This leads to a molecular weight difference of +43.03 Da for Impurity D relative to the target compound, and a calculated XLogP3 shift from 4.5 (target) to approximately 3.8 (Impurity D) based on the addition of the polar carbamoyl group . These differences directly translate to distinct reversed-phase HPLC retention times and mass spectrometric precursor ion selection requirements in impurity profiling methods.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 359.48 g/mol; XLogP3 = 4.5 |
| Comparator Or Baseline | Pioglitazone EP Impurity D: MW = 402.51 g/mol; XLogP3 ≈ 3.8 (estimated) |
| Quantified Difference | ΔMW = +43.03 Da; ΔXLogP3 ≈ -0.7 log units |
| Conditions | Calculated physicochemical properties; MW from molecular formula C20H25NO3S (target) vs C21H26N2O4S (Impurity D); XLogP3 from BOC Sciences datasheet |
Why This Matters
Procurement of the correct free-sulfanyl standard is essential for accurate LC-MS/MS impurity quantification, as the carbamoyl-protected analog will elute at a different retention time and produce distinct fragment ions, leading to misidentification in routine quality control workflows.
- [1] Veeprho. Pioglitazone EP Impurity D (CAS 868754-41-0) – Product Information. View Source
